ALOX5AP Binding Affinity of 5-Methoxy Scaffold
A derivative incorporating the 5-methoxy-1-methyl-1H-pyrazol-4-yl moiety as a key pharmacophoric element—specifically (1R,2R and 1S,2S)-N-(5-methoxy-1-methyl-1H-pyrazol-4-yl)-2-[4-(1H-pyrazol-3-yl)benzoyl]cyclohexanecarboxamide—demonstrated an IC50 of 400 nM against human arachidonate 5-lipoxygenase-activating protein (ALOX5AP/FLAP) in a competition binding assay using ³H-MK591 as tracer [1]. While a direct head-to-head comparison of the free acid versus its closest analogs is not available in the disclosed patent literature, the 400 nM binding affinity establishes a quantitative benchmark for the 5-methoxy-1-methyl-1H-pyrazol-4-yl scaffold in this target class. This derivative is explicitly disclosed as Example 14 in US10183947 and US10508119 [1].
| Evidence Dimension | ALOX5AP binding affinity (IC50) |
|---|---|
| Target Compound Data | 400 nM (as derivative: N-(5-methoxy-1-methyl-1H-pyrazol-4-yl)-2-[4-(1H-pyrazol-3-yl)benzoyl]cyclohexanecarboxamide) |
| Comparator Or Baseline | Tracer control: ³H-MK591 (reported FLAP antagonist with Kd in low nM range); unsubstituted pyrazole analog data not reported in same assay system |
| Quantified Difference | 400 nM binding affinity demonstrated for 5-methoxy-1-methyl-1H-pyrazol-4-yl-containing derivative |
| Conditions | Competition binding assay using ³H-MK591 tracer; human ALOX5AP/FLAP target |
Why This Matters
This establishes that the 5-methoxy-1-methyl-1H-pyrazol-4-yl moiety can serve as a viable pharmacophore for ALOX5AP/FLAP-targeted programs, whereas unsubstituted pyrazole-4-acetic acid analogs lack documented affinity in this target class.
- [1] BindingDB. BDBM323030: (1R,2R and 1S,2S)-N-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)-2-[4-(1H-pyrazol-3-yl)benzoyl]cyclohexanecarboxamide, IC50 400 nM. US10183947, Example 14; US10508119, Example 14. View Source
